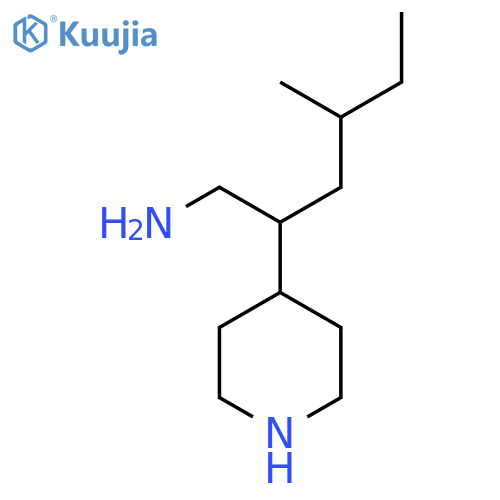Cas no 1306606-47-2 (4-Methyl-2-(piperidin-4-yl)hexan-1-amine)

4-Methyl-2-(piperidin-4-yl)hexan-1-amine 化学的及び物理的性質
名前と識別子
-
- 4-methyl-2-(piperidin-4-yl)hexan-1-amine
- 4-Piperidineethanamine, β-(2-methylbutyl)-
- 4-Methyl-2-(piperidin-4-yl)hexan-1-amine
-
- インチ: 1S/C12H26N2/c1-3-10(2)8-12(9-13)11-4-6-14-7-5-11/h10-12,14H,3-9,13H2,1-2H3
- InChIKey: RRRJIYJXHPPGGD-UHFFFAOYSA-N
- SMILES: N1CCC(CC1)C(CN)CC(C)CC
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 141
- トポロジー分子極性表面積: 38
- XLogP3: 2.1
4-Methyl-2-(piperidin-4-yl)hexan-1-amine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-76808-1.0g |
4-methyl-2-(piperidin-4-yl)hexan-1-amine |
1306606-47-2 | 1.0g |
$1086.0 | 2023-02-12 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01086969-1g |
4-Methyl-2-(piperidin-4-yl)hexan-1-amine |
1306606-47-2 | 95% | 1g |
¥5383.0 | 2023-04-03 | |
| Enamine | EN300-76808-0.1g |
4-methyl-2-(piperidin-4-yl)hexan-1-amine |
1306606-47-2 | 0.1g |
$956.0 | 2023-02-12 | ||
| Enamine | EN300-76808-0.5g |
4-methyl-2-(piperidin-4-yl)hexan-1-amine |
1306606-47-2 | 0.5g |
$1043.0 | 2023-02-12 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366255-250mg |
4-Methyl-2-(piperidin-4-yl)hexan-1-amine |
1306606-47-2 | 95% | 250mg |
¥26967.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366255-50mg |
4-Methyl-2-(piperidin-4-yl)hexan-1-amine |
1306606-47-2 | 95% | 50mg |
¥19699.00 | 2024-08-09 | |
| Enamine | EN300-76808-0.25g |
4-methyl-2-(piperidin-4-yl)hexan-1-amine |
1306606-47-2 | 0.25g |
$999.0 | 2023-02-12 | ||
| Enamine | EN300-76808-2.5g |
4-methyl-2-(piperidin-4-yl)hexan-1-amine |
1306606-47-2 | 2.5g |
$2127.0 | 2023-02-12 | ||
| Enamine | EN300-76808-5.0g |
4-methyl-2-(piperidin-4-yl)hexan-1-amine |
1306606-47-2 | 5.0g |
$3147.0 | 2023-02-12 | ||
| Enamine | EN300-76808-10.0g |
4-methyl-2-(piperidin-4-yl)hexan-1-amine |
1306606-47-2 | 10.0g |
$4667.0 | 2023-02-12 |
4-Methyl-2-(piperidin-4-yl)hexan-1-amine 関連文献
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
4-Methyl-2-(piperidin-4-yl)hexan-1-amineに関する追加情報
Introduction to 4-Methyl-2-(piperidin-4-yl)hexan-1-amine (CAS No. 1306606-47-2)
4-Methyl-2-(piperidin-4-yl)hexan-1-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This molecule, identified by the Chemical Abstracts Service Number (CAS No.) 1306606-47-2, has garnered attention due to its potential applications in drug development and medicinal chemistry. The compound belongs to a class of amine derivatives, which are widely studied for their role in modulating biological pathways and interactions.
The structural framework of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine consists of a hexanamine backbone substituted with a piperidine ring at the 2-position and a methyl group at the 4-position. This configuration imparts specific steric and electronic properties, making it a versatile scaffold for designing novel bioactive molecules. The presence of the piperidine moiety is particularly noteworthy, as piperidine derivatives are known for their ability to enhance solubility, improve pharmacokinetic profiles, and interact with biological targets such as enzymes and receptors.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various therapeutic areas, including oncology, neurology, and infectious diseases. 4-Methyl-2-(piperidin-4-yl)hexan-1-amine has emerged as a promising candidate in this context due to its unique chemical properties. Studies have demonstrated its potential in modulating signaling pathways associated with disease progression. For instance, research indicates that this compound may interfere with key enzymes involved in cancer cell proliferation and survival, offering a novel approach to therapeutic intervention.
The synthesis of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine involves multi-step organic reactions, typically starting from commercially available precursors such as hexanamine and piperidine derivatives. The introduction of the methyl group at the 4-position and the piperidine ring at the 2-position requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including catalytic hydrogenation and nucleophilic substitution reactions, are often employed to achieve the desired structure efficiently.
One of the most compelling aspects of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine is its potential as a lead compound for drug discovery. Medicinal chemists have leveraged its structural features to design analogs with enhanced binding affinity and selectivity. Computational modeling and high-throughput screening (HTS) have been instrumental in identifying derivatives with improved pharmacological profiles. These efforts have led to several promising candidates that are currently undergoing preclinical evaluation.
The pharmacological activity of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine has been explored in various in vitro and in vivo models. Preliminary studies suggest that it may exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for treating central nervous system disorders. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
Regulatory considerations play a crucial role in the development of new pharmaceutical compounds like 4-Methyl-2-(piperidin-4-yihexanl1_amine (CAS No. 1306606_47_2). Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently under controlled conditions. Safety assessments, including toxicity studies and pharmacokinetic evaluations, are essential before it can be considered for clinical trials. These rigorous processes ensure that patients receive safe and effective treatments.
The future prospects for 4-Methyl_2_(pipenrdine_4_yihexanl_1_amine are promising, given its unique structural features and potential therapeutic applications. Ongoing research aims to optimize its synthesis, improve its pharmacological properties, and explore new indications. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies will be crucial in translating these findings into tangible benefits for patients worldwide.
In conclusion, 4-Methyl_2_(pipenrdine_4_yihexanl_1_amine (CAS No._1306606_47_2) represents a significant advancement in pharmaceutical chemistry with far-reaching implications for drug discovery and development._ Its structural complexity_and functional versatility position_it as_a_key_compound_in_the_search_for_new therapies._ As_research_in_this_field progresses,_it_is hoped that additional insights will emerge_to further harness_the_potential_of_this_compound_and related derivatives.
1306606-47-2 (4-Methyl-2-(piperidin-4-yl)hexan-1-amine) Related Products
- 2171519-18-7(2-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2-ethylbutanoic acid)
- 1311917-87-9(N-(1-cyanocyclohexyl)-N-methyl-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide)
- 1057273-64-9(Methyl 1-[(2-chloro-4-fluorophenyl)methyl]piperidine-4-carboxylate)
- 85210-58-8(2-Amino-1-(3-thienyl)ethanone hydrochloride)
- 1638760-35-6(4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine)
- 105258-21-7(2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol)
- 946262-56-2(1-(4-methylphenyl)-6-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)
- 2361871-78-3(1-Prop-2-enoyl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamide)
- 922134-06-3(3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)
- 1808335-13-8(N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide)




